molecular formula C13H16O B2979397 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one CAS No. 41816-68-6

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one

Cat. No.: B2979397
CAS No.: 41816-68-6
M. Wt: 188.27
InChI Key: QIPFDLNTNZBKOU-UHFFFAOYSA-N
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Description

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C13H16O and a molecular weight of 188.272. It is a derivative of naphthalene and is characterized by the presence of an isopropyl group and a ketone functional group. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one typically involves the alkylation of 3,4-dihydro-2H-naphthalen-1-one with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the isopropyl group on the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .

Properties

IUPAC Name

2-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPFDLNTNZBKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41816-68-6
Record name 2-ISOPROPYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE
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